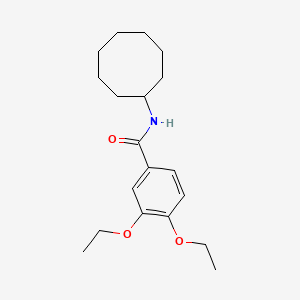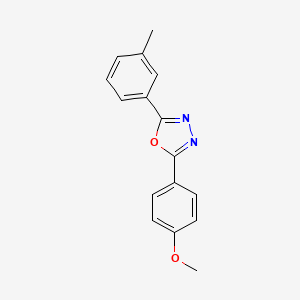![molecular formula C22H18N2O2 B5874118 N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,4-dimethylbenzamide](/img/structure/B5874118.png)
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,4-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,4-dimethylbenzamide, also known as BZP, is a chemical compound that has been widely used in scientific research. BZP is a benzamide derivative that has shown promising results in various studies, making it a popular choice among researchers.
Mecanismo De Acción
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,4-dimethylbenzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to activate the ERK1/2 and AKT signaling pathways, which are involved in cell survival and proliferation. This compound has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cells and organisms. In cells, this compound has been shown to increase the production of reactive oxygen species (ROS) and induce DNA damage, which may contribute to its anti-tumor properties. This compound has also been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis. In organisms, this compound has been shown to reduce anxiety-like behavior and improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,4-dimethylbenzamide in lab experiments is its high potency and selectivity for certain signaling pathways, which allows for precise modulation of cellular processes. Another advantage is its low toxicity and minimal side effects, making it a safer alternative to other chemical compounds. However, one limitation of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy in certain experiments.
Direcciones Futuras
There are several future directions for research on N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,4-dimethylbenzamide. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer, neurodegenerative disorders, and inflammatory diseases. Another direction is to further elucidate its mechanism of action and identify novel signaling pathways that may be modulated by this compound. Additionally, future research could focus on developing more efficient synthesis methods and improving the bioavailability of this compound for clinical use.
Métodos De Síntesis
The synthesis method of N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,4-dimethylbenzamide involves the reaction of 2-aminobenzoxazole with 3,4-dimethylbenzoyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,4-dimethylbenzamide has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology. In neuroscience, this compound has been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which are involved in mood regulation and addiction. In oncology, this compound has been investigated for its anti-tumor properties and its ability to induce apoptosis in cancer cells. In immunology, this compound has been studied for its immunomodulatory effects and its potential as an anti-inflammatory agent.
Propiedades
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c1-14-7-8-17(13-15(14)2)21(25)23-18-11-9-16(10-12-18)22-24-19-5-3-4-6-20(19)26-22/h3-13H,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLOQJMXSCNEPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B5874042.png)
![N'-(3-acetylphenyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methylthiourea](/img/structure/B5874047.png)
![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B5874054.png)






![N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]benzenesulfonamide](/img/structure/B5874106.png)
![2-[(3,4-dichlorobenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5874109.png)
![3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)-2-methylbenzoic acid](/img/structure/B5874121.png)
![3-(2-furyl)-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B5874124.png)
